

Experimental Evidence for Apratastat's Activity

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Compound Focus: Apratastat

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The table below summarizes key experimental findings that demonstrate **Apratastat's** inhibitory effects on its primary targets, ADAM17 (also known as TACE) and Matrix Metalloproteinases (MMPs).

Assay/Model	Target/Pathway	Key Findings	Citation
In vitro enzyme inhibition	TACE (ADAM17), MMPs	Characterized as an orally active, non-selective, reversible dual TACE/MMPs inhibitor. Inhibits TNF- α release.	[1]
Cell-based assay (HUVEC)	ADAM17 activity & MCAM shedding	10 μ M treatment for 24 hours reduced ADAM17 activity and inhibited the release of soluble MCAM.	[2] [1]
In vivo tumor model (MC38 cells)	Tumor growth & angiogenesis	10 mg/kg, oral gavage, daily for 14 days: significantly inhibited tumor growth and reduced tumor angiogenesis/lymphangiogenesis.	[2] [1]
In vivo inflammation model	TNF- α & IL-6 expression	10 mg/kg, intraperitoneal: significantly reduced mRNA levels of TNF- α and IL-6 in lung tissue.	[1]

Detailed Experimental Protocols

For researchers looking to replicate or understand the methodology, here are the details of the key experiments cited.

- **Cell-Based Assay for ADAM17 Activity and MCAM Shedding**

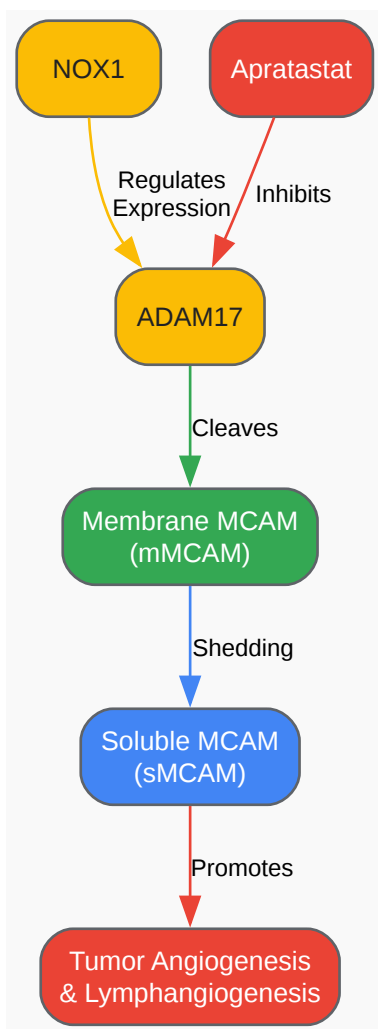
- **Cell Line:** Human Umbilical Vein Endothelial Cells (HUVEC).
- **Treatment:** Cells were treated with 10 μ M **Apratastat** for 24 hours [1].
- **Analysis:** The supernatant was analyzed for soluble MCAM release, and cell lysates were examined for ADAM17 protein levels, typically via Western Blot [2] [1].
- **Outcome:** The treatment significantly reduced ADAM17 activity and the release of soluble MCAM, a key substrate in angiogenesis [2].

- **In Vivo Anti-Tumor Efficacy Protocol**

- **Model:** MC38 murine colorectal cancer cells xenografted into C57BL/6 mice [1].
- **Dosing Regimen:** 10 mg/kg of **Apratastat** was administered once daily via oral gavage for 14 days [1].
- **Endpoint Analysis:** Tumor growth was monitored, and at the end of the study, tumors were analyzed for measures of angiogenesis and lymphangiogenesis [2] [1].

Mechanism of Action in a Signaling Pathway

The following diagram illustrates the key signaling pathway that **Apratastat** modulates, based on research in colorectal cancer models. This pathway was pieced together from the search results, which show that **Apratastat** inhibits ADAM17, which in turn blocks the shedding of MCAM, a process regulated by the NOX1/ADAM17 complex [2].



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Limitations of Available Specificity Data

It's important to note the constraints of the existing information for a full "Comparison Guide":

- **Lacks Broad Selectivity Screening:** The search results do not contain a profile of **Apratastat's** activity across a panel of individual MMPs (e.g., MMP-1, -2, -3, -9, -13) or other ADAM family proteases. This makes a direct, quantitative comparison with other inhibitors difficult.
- **Focus on Primary Targets:** The data primarily confirms its activity against its intended targets (TACE/MMPs) in specific disease models, rather than providing a comprehensive selectivity index.
- **Clinical Context:** One source notes that **Apratastat's** clinical development for rheumatoid arthritis was discontinued due to **lack of efficacy** in a Phase II trial, not necessarily because of toxicity [3]. This outcome often reflects challenges with selectivity, potency, or dosing in humans that pre-clinical models cannot fully predict.

Suggestions for Further Research

To build a more complete specificity profile, you may need to consult additional resources:

- **Specialized Databases:** Search for primary literature and patent documents on **Apratastat** (TMI-005) using resources like Google Scholar, PubMed, and the USPTO database. The original patent or early biochemical characterization studies often contain detailed enzyme inhibition data (IC50 values) for multiple proteases.
- **Review Articles:** Look for review articles on the development of TACE/MMP inhibitors, which frequently include comparative tables of inhibitor selectivity.

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References

1. Apratastat (TMI-005) | TACE/MMPs Inhibitor [medchemexpress.com]
2. Targeting of the NOX1/ADAM17 Enzymatic Complex ... [pmc.ncbi.nlm.nih.gov]
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